molecular formula C22H19FN2O4S B2551959 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922062-33-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2551959
CAS No.: 922062-33-7
M. Wt: 426.46
InChI Key: JWBJBAZTEGWXDL-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H19FN2O4S and its molecular weight is 426.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Solid Support Synthesis : A method for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, utilizing a solid support synthesis technique, was developed. This process highlights the SNAr methodology's utility in creating complex structures with high purity, showcasing the flexibility and efficiency of synthesizing dibenzo[b,f][1,4]oxazepine derivatives (Ouyang, Tamayo, & Kiselyov, 1999).

Ring-forming Cascade Reactions : Unprotected primary sulfonamide groups facilitated the formation of [1,4]oxazepine-based sulfonamides through ring-forming cascade reactions. These compounds exhibited strong inhibition of human carbonic anhydrases, underscoring the dual functionality of sulfonamide groups in medicinal chemistry applications (Sapegin et al., 2018).

Enantioselective Synthesis : The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines was reported, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This synthesis approach is notable for its high yields and enantioselectivities, demonstrating the synthetic versatility of dibenzo[b,f][1,4]oxazepines in creating optically active compounds (Munck et al., 2017).

Pharmacological Applications

Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities. This research underscores the potential of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).

Anticancer Activity : Aminothiazole-paeonol derivatives were synthesized and exhibited high anticancer potential against various cancer cell lines. This highlights the utility of benzenesulfonamide derivatives in designing compounds with significant anticancer activities (Tsai et al., 2016).

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-3-25-19-6-4-5-7-21(19)29-20-11-8-15(13-17(20)22(25)26)24-30(27,28)16-9-10-18(23)14(2)12-16/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBJBAZTEGWXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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